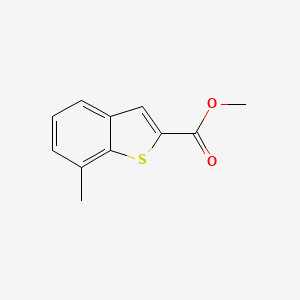

Methyl 7-methyl-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER is a heterocyclic compound that contains a sulfur atom within its structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound has the molecular formula C10H8O2S and a molecular weight of 192.23 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of substituted buta-1-enes with potassium sulfide enables an atom-economical synthesis of thiophenes via cleavage of multiple C-H bonds . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to improve reaction efficiency and avoid the need for metal-catalyzed processes .

Análisis De Reacciones Químicas

Types of Reactions: 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets. For instance, benzo[b]thiophene derivatives have been shown to activate the STING pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation triggers innate immune responses and exhibits antitumor efficacy.

Comparación Con Compuestos Similares

- Benzo[b]thiophene-2-carboxaldehyde

- 1-benzothiophen-2-ylmethylamine

- 2-Thiophenecarboxaldehyde

- Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde

- Thieno[3,2-b]thiophene-2-carboxylic acid

Uniqueness: 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its reactivity and potential for further functionalization compared to other similar compounds .

Actividad Biológica

Methyl 7-methyl-1-benzothiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Thiophene Derivatives

Thiophene-based compounds have gained attention due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The structural features of these compounds significantly influence their biological activity. For instance, the presence of specific functional groups can enhance their interaction with biological targets such as enzymes and receptors.

Biological Activities

1. Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties. In studies evaluating thiophene derivatives, it has been observed that compounds with methyl and methoxy substituents demonstrate significant inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, one study reported that a related thiophene compound had an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme . This suggests that methyl substitutions may enhance anti-inflammatory efficacy.

2. Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Thiophene derivatives generally show activity against various bacterial strains. In particular, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds ranged from 50 µM to 100 µM, indicating moderate antimicrobial potency.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. A study examining its effects on human adenocarcinomic A549 cells found no significant cytotoxicity at concentrations up to 128 µg/mL . This suggests that while the compound may possess biological activity, it does not exhibit overt toxicity at certain concentrations.

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of COX Enzymes : The compound may inhibit COX-1 and COX-2 enzymes, which play critical roles in the inflammatory pathway.

- DNA Interaction : Similar thiophene derivatives have shown potential in binding to DNA, leading to cytotoxic effects in cancer cells through alkylation processes .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study, a thiophene derivative showed significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when tested in vivo at a dosage of 20 mg/kg. This highlights the potential for this compound as an anti-inflammatory agent in clinical settings .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing various benzothiophene derivatives, including this compound. The derivatives were tested against multiple bacterial strains, revealing promising antimicrobial activity with MIC values comparable to established antibiotics .

Summary Table of Biological Activities

Propiedades

Número CAS |

3751-50-6 |

|---|---|

Fórmula molecular |

C11H10O2S |

Peso molecular |

206.26 g/mol |

Nombre IUPAC |

methyl 7-methyl-1-benzothiophene-2-carboxylate |

InChI |

InChI=1S/C11H10O2S/c1-7-4-3-5-8-6-9(11(12)13-2)14-10(7)8/h3-6H,1-2H3 |

Clave InChI |

HEYOAODQNLWZPY-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=CC=C1)C=C(S2)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.